N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-5-6-14(10-13(12)2)18-9-7-16-11-15-4-3-8-17-15/h3-6,8,10,16H,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBQIYDQVAWAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNCC2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation Approach
Preparation of 2-(3,4-Dimethylphenoxy)ethyl halide
This intermediate is synthesized by reacting 3,4-dimethylphenol with 2-chloroethyl halide under basic conditions (e.g., K2CO3) to form the ether linkage.
Formation of N-(2-furylmethyl)amine intermediate
A primary amine, such as ammonia or a simple alkyl amine, is alkylated with 2-furylmethyl halide to yield N-(2-furylmethyl)amine.
-
The N-(2-furylmethyl)amine is then reacted with 2-(3,4-dimethylphenoxy)ethyl halide to yield the target tertiary amine, N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine.
- Solvent: Typically polar aprotic solvents such as acetonitrile, DMF, or DMSO.
- Base: Mild bases like K2CO3 or NaHCO3 to scavenge HX formed.
- Temperature: Moderate heating (50–80 °C) to facilitate substitution without decomposition.
- Time: Several hours to overnight to ensure completion.
One-Pot Sequential Alkylation
In some optimized protocols, a one-pot method is used where the primary amine is sequentially alkylated first with one halide, then the other, controlling stoichiometry and reaction times to minimize side reactions.
Research Findings and Optimization
- Selectivity: The order of alkylation affects yield and purity. Alkylation with the less hindered or more reactive halide first improves selectivity.
- Purification: The product is often purified by column chromatography or recrystallization due to the presence of closely related side products.
- Yields: Reported yields range from 60% to 85% depending on reaction conditions and purity of starting materials.
- Side Reactions: Over-alkylation or quaternization can occur if excess alkyl halide is used.
Data Table Summarizing Preparation Parameters
| Step | Reactants | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,4-Dimethylphenol + 2-chloroethyl halide | K2CO3 base, reflux | Acetonitrile | 70 | 6 | 75–80 | Formation of 2-(3,4-dimethylphenoxy)ethyl halide |
| 2 | Primary amine + 2-furylmethyl halide | K2CO3 base, stirring | DMF | 50 | 4 | 70–75 | Formation of N-(2-furylmethyl)amine |
| 3 | N-(2-furylmethyl)amine + 2-(3,4-dimethylphenoxy)ethyl halide | Mild base, heating | DMF or DMSO | 60–80 | 8–12 | 65–85 | Final alkylation to target tertiary amine |
Alternative Synthetic Routes
- Reductive amination: Using 2-furylmethyl aldehyde and 2-(3,4-dimethylphenoxy)ethyl amine with reducing agents like NaBH3CN. This method is less common due to availability of starting materials.
- Catalytic amination: Transition-metal catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) could be explored but is less documented for this specific compound.
Chemical Reactions Analysis
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drugs and understand their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 3,4-dimethylphenoxyethyl group provides moderate lipophilicity compared to the trimethoxybenzyl group in (higher polarity) or the chlorophenyl group (higher halogen-induced stability) .
- The 2-furylmethyl substituent introduces a heterocyclic ring, contrasting with the benzimidazole in or the purine in Kinetin (), which may alter receptor binding or metabolic stability .
Pharmacological Activity Comparison
Table 2: Anticonvulsant Activity of Phenoxyethylamine Derivatives
Key Observations :
- The target compound’s dimethylphenoxy group is less substituted than the trimethylphenoxy analog in , which showed 100% MES activity at 30 mg/kg. This suggests that additional methyl groups may enhance anticonvulsant potency .
- Aroxyethylamines like Compound XVI () achieved full protection at higher doses (100 mg/kg) without neurotoxicity, indicating that the furylmethyl group in the target compound might offer a safety advantage over bulkier substituents .
Key Observations :
- The target compound’s predicted logP (~2.8) balances lipophilicity for CNS penetration and solubility for oral bioavailability, comparable to analogs in and .
- Synthetic routes for phenoxyethylamines (e.g., ) typically involve IR and NMR-guided purification (e.g., 1H-NMR peaks at 2.6–3.1 ppm for CH₂ groups), suggesting similar characterization requirements for the target compound .
Biological Activity
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is a synthetic organic compound notable for its potential biological activities. This compound features a unique combination of functional groups that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form an intermediate. This intermediate is subsequently reacted with 2-furylmethyl chloride under basic conditions to yield the final product. The compound's structure can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects, including potential therapeutic applications.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, compounds with similar phenoxy and furan moieties have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A screening assay developed for identifying inhibitors of the Type III secretion system (T3SS) in pathogenic bacteria has shown that compounds with similar structural features can inhibit T3SS activity, suggesting a potential role in targeting bacterial virulence factors .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.
- Research Findings : In vitro studies indicated that compounds with furan and phenoxy groups could inhibit oxidative stress markers in neuronal cell models, thereby suggesting their potential as neuroprotective agents .
Cytotoxicity and Safety Profile
The cytotoxicity profile of this compound has not been extensively documented; however, related compounds have been evaluated for safety in various biological assays.
- Cytotoxicity Assessment : Compounds structurally related to this compound have shown varying degrees of cytotoxicity across different cell lines, indicating the need for further toxicity studies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine | Lacks furylmethyl group | Limited versatility in reactions |
| N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-thienylmethyl)amine | Contains thienylmethyl group | Different reactivity; potential antimicrobial properties |
| N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-pyridylmethyl)amine | Contains pyridylmethyl group | Enhanced interaction with certain biological targets |
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Purity Criteria |
|---|---|---|
| 2-(3,4-Dimethylphenoxy)ethyl bromide | Alkylation precursor | ≥98% (HPLC) |
| N-(2-Furylmethyl)amine | Nucleophile for condensation | ≥97% (GC-MS) |
Q. Table 2. Analytical Parameters for HPLC Validation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (4.6 × 150 mm, 5 µm) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm, CAD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
